2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Detailed synthetic pathways and reaction mechanisms are documented in scientific literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .
Molecular Structure Analysis
The molecular structure of 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- is characterized by its long hydrocarbon chain with alternating single and double bonds. The presence of conjugated double bonds imparts unique electronic properties to the molecule. Three-dimensional representations of its molecular structure can be visualized here .
Scientific Research Applications
Chemical Analysis and Isomer Identification
Yasuda, Takeya, and Itokawa (1981) explored the structures of amides from Asiasarum heterotropoides, including variants of N-isobutyl dodecatetraenamide. Their research focused on the identification of these compounds using spectroscopic methods and chemical transformations, highlighting the importance of structural analysis in natural compounds (Yasuda, Takeya, & Itokawa, 1981).
Bioactive Compound Analysis
Leng et al. (2011) analyzed the active chemical compounds in Spilanthes acmella, detecting N-isobutyl dodecatetraenamide variants in various in vitro plant samples. This study showcased the significance of chemical analysis in understanding plant bioactivity (Leng, Ping, Lim, & Keng, 2011).
Alkamide Synthesis
Ramírez-Chávez, Molina-Torres, and Ríos-Chávez (2011) investigated the synthesis of alkamides, including N-isobutyl dodecatetraenamide, in Acmella radicans. Their findings provided insights into the natural distribution and synthesis pathways of these compounds, suggesting a potential role in plant hormone regulation (Ramírez-Chávez, Molina-Torres, & Ríos-Chávez, 2011).
Stereoconvergent Synthesis Research
Sharma, Shekharam, and Upender (1990) described the first total synthesis of a specific isomer of N-isobutyl dodecatetraenamide, highlighting the process involving condensation and elimination reactions. This research contributes to the field of synthetic chemistry, demonstrating the synthesis of complex organic compounds (Sharma, Shekharam, & Upender, 1990).
Insecticidal Activity Studies
Elliott et al. (1987) examined the influence of substituents on the insecticidal activity of lipophilic amides, including variations of N-isobutyl dodecatetraenamide. Their research provides valuable insights into the structural factors affecting the efficacy of insecticidal compounds (Elliott, Farnham, Janes, Johnson, & Pulman, 1987).
properties
IUPAC Name |
N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXYHCVXUCYYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276486 | |
Record name | 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |
CAS RN |
10076-00-3 | |
Record name | 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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